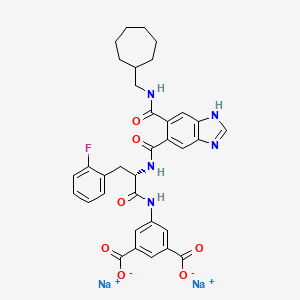

![molecular formula C23H26F2N6O B607683 2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile CAS No. 1496581-76-0](/img/structure/B607683.png)

2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile

Overview

Description

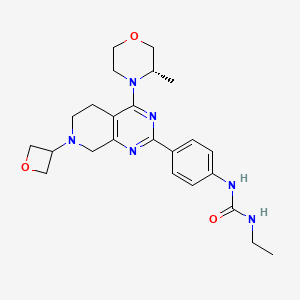

GNE-3511 is a selective and highly potent inhibitor of dual leucine zipper kinase (DLK), also known as MAP3K12 (Ki = 500 pM). It also inhibits phosphorylated JNK (IC50 = 30 nM) and is highly selective for DLK over other MAP kinases (IC50 > 5,000 nM for MKK4 and MKK7), JNKs (IC50s = 129, 514, and 364 nM for JNK1, JNK2, and JNK3, respectively), and mixed-lineage kinases (MLKs; IC50s = 68, 767, and 602 nM for MLK1, MLK2, and MLK3, respectively). GNE-3511 protects primary neurons in an in vitro axon degeneration assay (IC50 = 107 nM). In an MPTP mouse model of Parkinson’s disease, a high dose of GNE-3511 (75 mg/kg) completely suppresses phosphorylated c-Jun (p-c-Jun) expression, while a low dose (37.5 mg/kg) moderately reduces its expression.

GNE-3511 is a potent and selective dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models. GNE-3511 displays concentration-dependent protection of neurons from degeneration in vitro and demonstrated dose-dependent activity in two different animal models of disease. GNE-3511 displays protection of primary neurons in an in vitro axon degeneration assay as well as activity in the mouse models of glaucoma/optic neuropathy (optic nerve crush) and Parkinson’s disease (MPTP) after oral dosing.

Scientific Research Applications

Antibacterial Activity : Novel cyanopyridine derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).

Microbiological Activity : Derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, closely related to the compound, have been synthesized and displayed notable bacteriostatic and antituberculosis activities (Miszke et al., 2008).

Potential Inhibitors of NAMPT : Pyridine derivatives have been studied for their potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), a key enzyme involved in cell metabolism and apoptosis. This research included molecular docking studies to understand the interaction of these compounds with NAMPT (Venkateshan et al., 2019).

Synthesis and Characterization : The compound's derivatives have been synthesized and characterized using techniques like NMR, MS, and X-ray crystallography. Such studies provide insights into the structural properties of these molecules (Feng, 2011).

Antimicrobial Screening : Various derivatives of this compound have been synthesized and screened for antibacterial and antifungal activities. Some of these derivatives showed effective action against microbes (Goswami et al., 2022).

Mechanism of Action

Target of Action

GNE-3511 is a potent and selective inhibitor of dual leucine zipper kinase (DLK, also known as MAP3K12) . DLK is a key molecule in the pathophysiology of neurodegenerative diseases, playing a significant role in neuron death and axon degeneration .

Mode of Action

GNE-3511 inhibits the phosphorylation of downstream JNK with an IC50 of 30nM . This inhibition is effective in both in vitro and in vivo models of neuronal degeneration . It also exhibits high selectivity for DLK over other MAP kinases .

Biochemical Pathways

The primary biochemical pathway affected by GNE-3511 is the DLK/JNK pathway . By inhibiting DLK, GNE-3511 suppresses the activation of this pathway, which is known to cause neuron death and axon degeneration through apoptotic pathways .

Pharmacokinetics

GNE-3511 is orally bioavailable and can cross the blood-brain barrier . It exhibits moderate in vivo plasma clearances, moderate volumes of distribution, and short half-lives . These properties contribute to its ability to access neuronal tissue and exert its therapeutic effects .

Result of Action

The inhibition of DLK by GNE-3511 leads to neuroprotective effects, preventing neuronal loss and cognitive and behavioral deficits . In a mouse model of Parkinson’s disease, GNE-3511 was found to reduce levels of phosphorylated c-Jun, a marker of neuronal stress .

Action Environment

The action of GNE-3511 is influenced by the environment within the nervous system. Its ability to cross the blood-brain barrier allows it to access the neuronal tissue where it exerts its effects . The compound’s stability and efficacy may be influenced by factors such as the presence of other molecules, pH, and temperature within the nervous system.

Biochemical Analysis

Biochemical Properties

GNE-3511 acts as a highly potent and selective inhibitor of DLK . It exhibits an ideal balance of metabolic stability, potency, and efflux properties . It displays high selectivity over JNK (IC 50 = 129, 514, and 364 nM for JNK1, 2, and 3, respectively) and MLK (IC 50 = 67.8, 767, and 602 nM for MLK1, 2, and 3, respectively) . It does not affect the activities of MKK4 and MKK7 (IC 50 >5 µM) .

Cellular Effects

GNE-3511 has been found to have benefits in mouse models of Alzheimer’s and ALS . It suppresses CYP-induced nociceptive behavior by inhibiting DLK in mice . It also suppresses CYP-induced edema and hemorrhage in mouse bladder .

Molecular Mechanism

GNE-3511 acts as a highly potent and selective inhibitor of DLK . It inhibits phosphorylated JNK (IC 50 = 30 nM) and is highly selective for DLK over other MAP kinases . It also inhibits p-JNK and DRG with IC 50 values of 30 nM and 107 nM, respectively .

Temporal Effects in Laboratory Settings

In the temporal lobe epilepsy model induced by pilocarpine, both doses of GNE-3511 prevented the spontaneous recurrent seizures in a dose-dependent manner . Histological examination of the hippocampus revealed a neuroprotective effect of both doses of treatment .

Dosage Effects in Animal Models

Administration of GNE-3511 in food for 5 weeks delayed neuromuscular junction denervation by 10% compared with vehicle-treated mice .

Metabolic Pathways

It is known that GNE-3511 inhibits DLK, which is involved in the JNK signaling pathway .

Transport and Distribution

GNE-3511 is orally bioavailable and can cross the blood-brain barrier . This suggests that it can be transported and distributed within cells and tissues.

Subcellular Localization

It is known that GNE-3511 is a potent and selective inhibitor of DLK , which is a protein kinase that is localized in the cytoplasm and can translocate to the nucleus upon activation .

properties

IUPAC Name |

2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFIAUKMKYHHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)

![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)

![(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol](/img/structure/B607606.png)

![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)

![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)

![(R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B607622.png)